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molecular formula C6H7NOS B1599968 2-Acetyl-4-methylthiazole CAS No. 7533-07-5

2-Acetyl-4-methylthiazole

Cat. No. B1599968
M. Wt: 141.19 g/mol
InChI Key: QPUIPSFYQGKAFL-UHFFFAOYSA-N
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Patent
US08901313B2

Procedure details

To a solution of n-butyllithium (2.5M in hexane, 14.4 mL) maintained under nitrogen at −78° C. was added a solution of 4-methyl-1,3-thiazole (3 g, 30.26 mmol) in ether (20 mL). The reaction mixture was stirred at −78° C. for 20 min. N-Methoxy-N-methylacetamide (3.4 g, 32.97 mmol) was then added dropwise to the reaction mixture over 10 min. The resulting solution was stirred at −78° C. for 2 hr and then quenched by the addition of aqueous sodium bicarbonate (20 mL). The resulting solution was extracted with ether (3×50 mL). The combined organic layers were dried over Na2SO4, filtered and concentrated in vacuo. The residue was purified on a silica gel column with ethyl acetate/petroleum ether (1/5) to give 2.1 g (39%) of 1-(4-methyl-1,3-thiazol-2-yl)ethan-1-one as a yellow oil: 1H NMR (300 MHz, CDCl3) delta 7.25 (s, 1H), 2.71 (s, 3H), 2.51 (s, 3H).
Quantity
14.4 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
3.4 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.[CH3:6][C:7]1[N:8]=[CH:9][S:10][CH:11]=1.CON(C)[C:15](=[O:17])[CH3:16]>CCOCC>[CH3:6][C:7]1[N:8]=[C:9]([C:15](=[O:17])[CH3:16])[S:10][CH:11]=1

Inputs

Step One
Name
Quantity
14.4 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
CC=1N=CSC1
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
3.4 g
Type
reactant
Smiles
CON(C(C)=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting solution was stirred at −78° C. for 2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
quenched by the addition of aqueous sodium bicarbonate (20 mL)
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with ether (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified on a silica gel column with ethyl acetate/petroleum ether (1/5)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC=1N=C(SC1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 49.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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